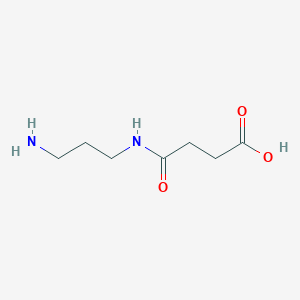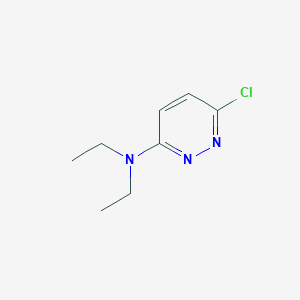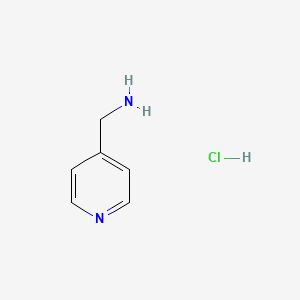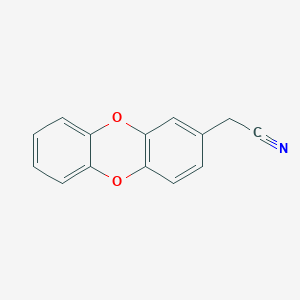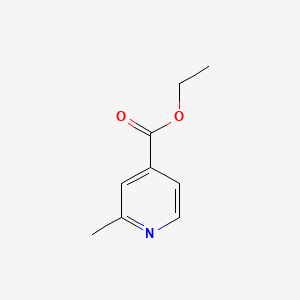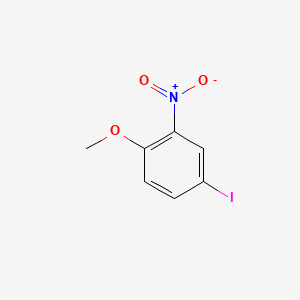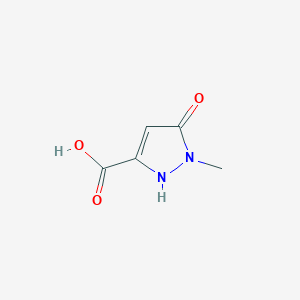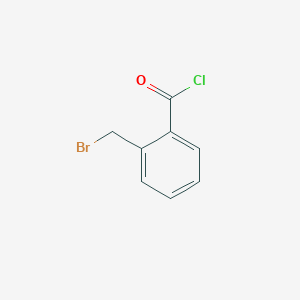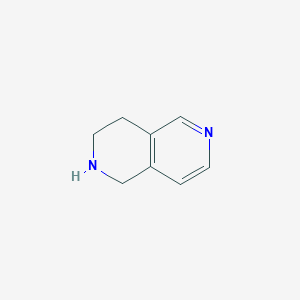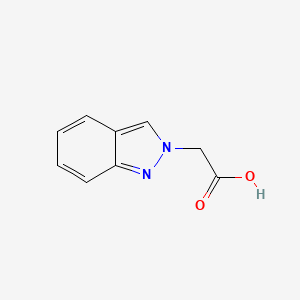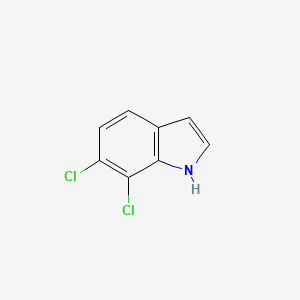
6,7-二氯-1H-吲哚
描述
6,7-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry
科学研究应用
6,7-二氯-1H-吲哚:科学研究应用的全面分析
药理学研究: 吲哚衍生物以其多样的生物活性而闻名,包括抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性。 这些特性使其在药理学研究中具有价值,可用于开发新的治疗剂 .
药物合成: 吲哚的结构基序在许多天然和合成的生物活性化合物中普遍存在。 吲哚用于合成各种药物,用于治疗癌症、微生物感染和其他疾病 .
分子对接研究: 吲哚衍生物用于分子对接研究,以探索潜在的抗HIV-1活性。 这种应用对于理解药物与其靶标在分子水平上的相互作用至关重要 .
植物激素研究: 吲哚-3-乙酸是植物中色氨酸降解产生的衍生物,是一种植物激素,在植物生长发育中发挥着重要作用。 对吲哚衍生物的研究可以提供对植物生理学的见解 .
化学合成: 吲哚在化学合成中用作通用的构建块,包括环加成反应和其他复杂的转化,这些转化对于创建新的化学实体至关重要 .
神经药理学: 鉴于与血清素和褪黑素的结构相似性,吲哚衍生物因其对神经系统的潜在影响而受到研究,可用于开发治疗神经疾病的药物。
癌症治疗: 一些吲哚衍生物在诱导癌细胞凋亡方面显示出希望,使其成为癌症治疗研究的候选药物 .
离子通道研究: 吲哚化合物因其激活人IK和SK Ca2±激活的K+通道的能力而受到研究,这些通道对于理解离子通道的功能和调节至关重要 .
合成吲哚衍生物作为…中普遍存在的部分 吲哚衍生物生物潜力的简要回顾 吲哚作为环加成反应中的通用构建块… 生物活性吲哚杂化物的最新进展:微型综述… NS309 (6,7…) 激活人IK和SK Ca2+ 激活的K+ 通道
作用机制
Target of Action
6,7-Dichloro-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and has been shown to bind with high affinity to these targets . This makes it a valuable compound for the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6,7-Dichloro-1H-indole may interact with its targets in a way that modulates these biological processes.
Pharmacokinetics
The properties of indole derivatives can vary widely, and their bioavailability can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 6,7-Dichloro-1H-indole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include antiviral, anti-inflammatory, and anticancer activities, among others .
Action Environment
The action, efficacy, and stability of 6,7-Dichloro-1H-indole can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment can all impact the compound’s action .
生化分析
Biochemical Properties
6,7-Dichloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 6,7-Dichloro-1H-indole on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6,7-Dichloro-1H-indole can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6,7-Dichloro-1H-indole exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in changes in the enzyme’s conformation and function. Furthermore, 6,7-Dichloro-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6,7-Dichloro-1H-indole change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dichloro-1H-indole remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6,7-Dichloro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
6,7-Dichloro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of 6,7-Dichloro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 6,7-Dichloro-1H-indole can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of 6,7-Dichloro-1H-indole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with chlorine gas or a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions.
Industrial Production Methods
Industrial production of 6,7-Dichloro-1H-indole may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
化学反应分析
Types of Reactions
6,7-Dichloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxid
属性
IUPAC Name |
6,7-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWAXCLSNQVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483512 | |
| Record name | 6,7-DICHLORO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-08-0 | |
| Record name | 6,7-DICHLORO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
